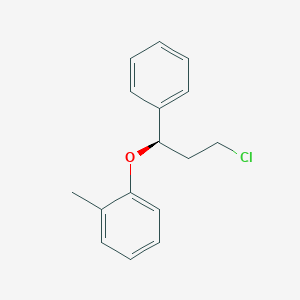

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Descripción general

Descripción

®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a methylphenoxy group attached to a propane backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenol, phenylmagnesium bromide, and 3-chloropropanol.

Grignard Reaction: Phenylmagnesium bromide is reacted with 2-methylphenol to form the corresponding phenyl ether.

Chlorination: The phenyl ether is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Coupling Reaction: The chlorinated intermediate is coupled with 3-chloropropanol under basic conditions to yield ®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenyl and methylphenoxy groups can undergo oxidation to form corresponding quinones or other oxidized products.

Reduction Reactions: The compound can be reduced to form dechlorinated or hydrogenated derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of amines, thiols, or other substituted derivatives.

Oxidation: Formation of quinones or other oxidized compounds.

Reduction: Formation of dechlorinated or hydrogenated products.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Reference Standard in Drug Testing

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane has been identified as an impurity in the synthesis of Atomoxetine, a medication used to treat attention deficit hyperactivity disorder (ADHD). Its role as a reference standard is crucial for ensuring the quality and safety of pharmaceutical products. The compound is utilized to assess the purity of Atomoxetine during its production and quality control processes, thereby ensuring compliance with regulatory standards .

2. Impurity Profiling

In the context of drug development, understanding impurities is vital. This compound serves as an important marker for impurity profiling. Analytical methods such as High-Performance Liquid Chromatography (HPLC) often employ this compound to quantify and identify impurities in pharmaceutical formulations .

Analytical Chemistry Applications

1. Chromatographic Standards

The compound is frequently used as a chromatographic standard in various analytical techniques. Its distinct chemical properties allow for effective separation and identification during chromatographic analysis, making it essential for laboratories engaged in pharmaceutical analysis and research .

2. Method Development

In method development for analytical procedures, this compound can be employed to validate analytical methods, ensuring that they are robust and reproducible. This validation process is critical for laboratories aiming to meet Good Laboratory Practice (GLP) standards .

Mecanismo De Acción

The mechanism of action of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- ®-2-(4-chloro-2-methylphenoxy)propanoate

- ®-o-methylphenyl glycidyl ether

- ®-2-(4-chloro-2-methylphenoxy)propionic acid

Uniqueness

®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a chiral organic compound that has garnered attention for its potential biological activities. Characterized by a chloro group, a phenyl group, and a methylphenoxy group attached to a propane backbone, this compound has been investigated for its interactions with biomolecules and possible therapeutic applications.

The molecular formula of this compound is CHClO, with a molecular weight of 260.76 g/mol. Its structure includes various functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 260.76 g/mol |

| CAS Number | 881995-47-7 |

| PubChem CID | 14054163 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its structural similarity to phenoxy herbicides suggests that it may mimic plant growth hormones like indoleacetic acid (IAA), leading to effects such as overstimulation of the auxin signaling pathway in plants, which can disrupt normal growth processes.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors involved in various physiological responses, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

Studies have explored the compound's potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

2. Anticancer Potential

Recent investigations have highlighted the compound's ability to inhibit cancer cell proliferation in vitro. This effect has been linked to its interaction with signaling pathways that regulate cell growth and apoptosis.

3. Herbicidal Activity

Due to its structural characteristics, this compound has been studied for its herbicidal properties, functioning similarly to established phenoxy herbicides.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Case Study 1: Inhibition of COX Enzymes

A study published in Molecules reported that derivatives of phenoxy compounds, including this compound, showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Case Study 2: Anticancer Activity

Another research article highlighted the compound's efficacy against various cancer cell lines, suggesting that it induces apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

This compound can be compared with other phenoxy compounds regarding their biological activities:

| Compound Name | Biological Activity |

|---|---|

| (R)-2-(4-chloro-2-methylphenoxy)propanoate | Anti-inflammatory |

| 4-Chloro-2-methylphenol | Herbicidal |

| 3-Aryloxybenzoic acid | Anticancer |

Propiedades

IUPAC Name |

1-[(1R)-3-chloro-1-phenylpropoxy]-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDWIPMYVBCJJX-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H](CCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.